Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Room Temperature Ionic Liquids

Room temperature ionic liquids have been identified as novel media for 'clean' liquid-liquid extraction processes. These ionic liquids, including butylmethylimidazolium hexafluorophosphate, demonstrate potential as replacements for volatile organic solvents in extraction processes due to their ability to partition based on solutes' charged states or relative hydrophobicity (Huddleston et al., 1998).

Antifungal Agents

Benzenemethanamine derivatives have shown significant efficacy as antifungal agents. For instance, butenafine hydrochloride, a benzylamine derivative, has been investigated for its activity against dermatophytosis in guinea pigs, demonstrating superior efficacy compared to other reference drugs (Arika et al., 1990).

Serotonin and Noradrenaline Reuptake Inhibitor

403U76, a derivative, acts as a potent inhibitor of serotonin (5-HT) and noradrenaline reuptake, indicating potential applications in treating conditions related to neurotransmitter imbalance (Ferris et al., 1995).

Spectroscopic Analysis

Proton magnetic spectroscopic determination has utilized derivatives for the accurate assay of diphenhydramine hydrochloride in pharmaceutical samples, highlighting its application in quality control and pharmaceutical analysis (Hanna & Lau-cam, 1984).

Safety and Hazards

“Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1)” may pose certain hazards. It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . When heated to decomposition it emits very toxic fumes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) involves the reaction of N-butyl-2-chlorobenzylamine with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "N-butyl-2-chlorobenzylamine", "Hydrochloric acid" ], "Reaction": [ "Add N-butyl-2-chlorobenzylamine to a reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum to obtain the hydrochloride salt of Benzenemethanamine,N-butyl-2-chloro-" ] } | |

CAS RN |

16183-40-7 |

Product Name |

Benzenemethanamine,N-butyl-2-chloro-, hydrochloride (1:1) |

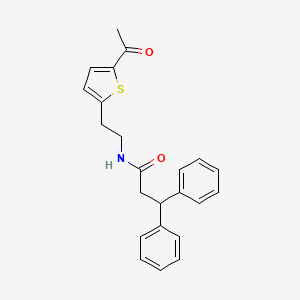

Molecular Formula |

C11H16ClN |

Molecular Weight |

197.71 |

IUPAC Name |

(3-butyl-2-chlorophenyl)methanamine |

InChI |

InChI=1S/C11H16ClN/c1-2-3-5-9-6-4-7-10(8-13)11(9)12/h4,6-7H,2-3,5,8,13H2,1H3 |

InChI Key |

RYALSBFADLGCAF-UHFFFAOYSA-N |

SMILES |

CCCCC1=C(C(=CC=C1)CN)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-bromophenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2735341.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2735346.png)

![3-(4-fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2735353.png)

![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-4-methoxybenzenecarboxamide](/img/structure/B2735354.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)